(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Overview
Description
JWH 122-d9 is a synthetic cannabinoid, specifically a deuterated form of JWH 122. It is used primarily as an analytical reference standard in scientific research. The compound is known for its high affinity for cannabinoid receptors CB1 and CB2, making it a valuable tool in the study of cannabinoid receptor interactions and the effects of synthetic cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 122-d9 involves the incorporation of deuterium atoms into the molecular structure of JWH 122. The process typically starts with the synthesis of the parent compound, JWH 122, which involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 4-methyl-1-naphthoyl chloride under basic conditions. The deuterium atoms are then introduced through a series of deuterium exchange reactions, often using deuterated solvents and catalysts .
Industrial Production Methods
Industrial production of JWH 122-d9 follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
JWH 122-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at the indole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted analogs of JWH 122-d9. These products are often studied to understand the metabolic pathways and potential effects of the compound .
Scientific Research Applications
JWH 122-d9 is widely used in scientific research, particularly in the fields of:
Mechanism of Action
JWH 122-d9 exerts its effects by binding to cannabinoid receptors CB1 and CB2. The activation of these receptors leads to various cellular responses, including the modulation of neurotransmitter release and the activation of signaling pathways involved in pain perception, appetite regulation, and immune response . The compound’s mechanism of action is similar to that of other synthetic cannabinoids, involving the disruption of endocannabinoid-regulated mitochondrial function and the activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
JWH 122: The non-deuterated form of JWH 122-d9, with similar receptor affinities and effects.
JWH 210: Another synthetic cannabinoid with a similar structure but with an ethyl substitution instead of a methyl group.
MAM-2201: Structurally similar to JWH 122 but with a fluorine atom at the end of the chain
Uniqueness
JWH 122-d9 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-deuterated analogs in complex biological matrices .
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h5-8,10-15,17H,3-4,9,16H2,1-2H3/i1D3,3D2,4D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKJQMKQFWYIHS-ZYWCKPJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016389 | |
Record name | JWH 122-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1651833-50-9 | |
Record name | JWH 122-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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